molecular formula C21H21NO2 B11294596 7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11294596
M. Wt: 319.4 g/mol
InChI Key: AYHGNZDIKULMBP-UHFFFAOYSA-N
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Description

7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

7-methyl-N-(4-propan-2-ylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H21NO2/c1-14(2)16-5-7-19(8-6-16)22-21(23)17-10-11-24-20-9-4-15(3)12-18(20)13-17/h4-14H,1-3H3,(H,22,23)

InChI Key

AYHGNZDIKULMBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves the condensation of a benzoxepine derivative with an appropriate amine. One common method involves the reaction of 7-methyl-1-benzoxepine-4-carboxylic acid with 4-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the central nervous system to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is unique due to its specific benzoxepine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

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